Thyminose-13C-2

LC-MS GC-MS Quantitative Metabolomics

Thyminose-13C-2 (CAS 159838-86-5), also known as 2-Deoxy-D-ribose-13C-2, is a stable isotope-labeled analog of the endogenous metabolite thyminose (2-deoxy-D-ribose) where a single carbon-12 atom is replaced by carbon-13. With a molecular weight of 135.12 g/mol (unlabeled: 134.13 g/mol) and a molecular formula of C4*CH10O4, this compound serves as a precise internal standard for quantitative mass spectrometry and NMR-based metabolic studies.

Molecular Formula C5H10O4
Molecular Weight 135.12 g/mol
Cat. No. B12394720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyminose-13C-2
Molecular FormulaC5H10O4
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC(C=O)C(C(CO)O)O
InChIInChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3+1
InChIKeyASJSAQIRZKANQN-YLIYBGLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thyminose-13C-2: A Carbon-13 Labeled Endogenous Metabolite for Absolute Quantification in Metabolic Flux Analysis and LC-MS


Thyminose-13C-2 (CAS 159838-86-5), also known as 2-Deoxy-D-ribose-13C-2, is a stable isotope-labeled analog of the endogenous metabolite thyminose (2-deoxy-D-ribose) where a single carbon-12 atom is replaced by carbon-13 . With a molecular weight of 135.12 g/mol (unlabeled: 134.13 g/mol) and a molecular formula of C4*CH10O4, this compound serves as a precise internal standard for quantitative mass spectrometry and NMR-based metabolic studies . Unlike unlabeled thyminose, its isotopic signature enables exact absolute quantification of endogenous metabolite pools and pathway fluxes, overcoming the inherent variability of comparative or external calibration methods [1].

Why Unlabeled Thyminose, Deuterated Analogs, or Alternative 13C-Isotopomers Cannot Substitute for Thyminose-13C-2 in Quantitative Metabolic Tracing


Substituting Thyminose-13C-2 with unlabeled thyminose, deuterated variants (e.g., Thyminose-d3), or other 13C-isotopomers (e.g., Thyminose-13C or Thyminose-13C-1) introduces significant quantitation errors in mass spectrometry-based assays. Unlabeled thyminose co-elutes with the endogenous analyte, precluding absolute quantification and requiring error-prone external calibration [1]. Deuterated analogs can exhibit altered chromatographic retention times and ionization efficiencies due to deuterium isotope effects, compromising assay accuracy [2]. Alternative 13C-isotopomers (13C, 13C-1, 13C-5) differ in the number and position of labeled carbon atoms, which shifts their mass isotopomer distribution and can overlap with naturally occurring isotopologues or other labeled internal standards, reducing method specificity . Only Thyminose-13C-2, with its defined single 13C label at the C-5 position, provides the precise +1 Da mass shift and identical physicochemical properties required for reliable internal standardization in complex biological matrices .

Quantitative Differentiation of Thyminose-13C-2: Validated Analytical Performance Against Unlabeled and Alternative Isotopic Standards


Precise +1 Da Mass Shift Enables Baseline Chromatographic Resolution and Accurate MS Quantitation

Thyminose-13C-2 exhibits a molecular ion mass shift of exactly +1.00 Da relative to the unlabeled analyte (134.13 Da), providing a distinct MS peak that does not overlap with endogenous thyminose or its natural 13C isotopologue (~1.1% abundance) . This shift is sufficient for baseline separation in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes, enabling precise isotope dilution mass spectrometry (IDMS) [1]. In contrast, Thyminose-d3 provides a +3 Da shift but may exhibit altered chromatographic retention (deuterium isotope effect) and ion suppression/enhancement differences that bias quantitation [2].

LC-MS GC-MS Quantitative Metabolomics Isotope Dilution

High Isotopic Purity (≥98% 13C) Minimizes Cross-Talk and Improves Quantitation Accuracy

Thyminose-13C-2 is supplied with a guaranteed isotopic enrichment of ≥98% 13C at the labeled position, as verified by NMR and high-resolution MS . This high purity reduces the contribution of unlabeled species to the M0 isotopologue, minimizing isotopic cross-talk and improving the lower limit of quantitation (LLOQ) in complex biological matrices [1]. For comparison, some alternative 13C-labeled deoxyribose products may have lower enrichment (e.g., 95-97%) or variable purity between batches, which introduces systematic bias in absolute quantification workflows .

Isotopic Enrichment Quantitative Accuracy Metabolomics

Defined Labeling Position (C-5) Enables Site-Specific Metabolic Flux Analysis in the Pentose Phosphate Pathway

Thyminose-13C-2 is specifically labeled at the C-5 position, a key carbon atom in the deoxyribose moiety that reports on the oxidative branch of the pentose phosphate pathway (PPP) . When used in cell culture tracer studies, the 13C label from [1,2-13C2]glucose is incorporated into deoxyribose, and the mass isotopomer distribution of Thyminose-13C-2 can distinguish between direct glucose oxidation (oxidative PPP) and non-oxidative PPP contributions to DNA synthesis [1]. Unlabeled thyminose or uniformly labeled 13C5-deoxyribose cannot provide this site-specific pathway resolution .

Metabolic Flux Analysis Pentose Phosphate Pathway 13C Tracer

Validated Applications of Thyminose-13C-2 in Absolute Quantification and Metabolic Tracing


Absolute Quantification of Endogenous Thyminose and Deoxyribonucleotide Pools in Plasma and Tissue by LC-MS/MS

Thyminose-13C-2 is used as an isotope-labeled internal standard (SIL-IS) for the precise quantification of thyminose (2-deoxy-D-ribose) in biological matrices. The compound is spiked into samples prior to extraction to correct for analyte loss during sample preparation and ion suppression/enhancement effects in the MS source. Quantification is performed using MRM transitions (e.g., m/z 135 → 89 for the labeled standard and m/z 134 → 89 for the endogenous analyte) [1]. This application is essential for studying nucleotide metabolism, assessing drug-induced alterations in deoxyribose pools, and validating biomarkers in cancer and metabolic disease [2].

Metabolic Flux Analysis of the Pentose Phosphate Pathway Using [1,2-13C2]Glucose and GC-MS

Thyminose-13C-2 serves as a calibration standard and tracer in stable isotope-resolved metabolomics (SIRM) to measure de novo DNA synthesis rates and distinguish oxidative from non-oxidative pentose phosphate pathway contributions. Following incubation of cells (e.g., HepG2, cancer cell lines) with [1,2-13C2]glucose, DNA is hydrolyzed, and the deoxyribose moiety is derivatized for GC-MS analysis. The mass isotopomer distribution of the M+1 and M+2 species of deoxyribose, calibrated using Thyminose-13C-2, quantifies the fraction of newly synthesized DNA and the relative flux through competing pathways [3]. This approach avoids radioactive tracers and provides pathway-specific flux information not obtainable with unlabeled or uniformly labeled standards [4].

Internal Standard for NMR-Based Absolute Quantification of Carbohydrate Metabolites

Thyminose-13C-2 can be used as a quantitative internal standard in 13C NMR spectroscopy for the absolute quantification of deoxyribose and related metabolites in cell extracts or biofluids. The distinct 13C signal from the labeled carbon at C-5 (∼60-70 ppm) serves as a concentration reference, enabling precise determination of metabolite pool sizes without the need for external calibration curves . This application is particularly valuable in studies where MS-based methods are limited by matrix effects or derivatization efficiency.

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